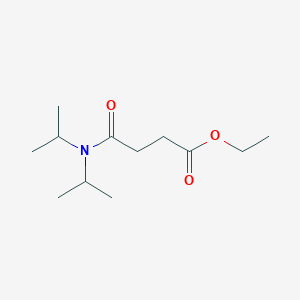
Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate is an organic compound with a complex structure that includes an ester functional group, a ketone, and a tertiary amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with dipropan-2-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used in substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism by which Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. The tertiary amine group can interact with enzymes or receptors, potentially inhibiting their activity. The ester and ketone groups may also participate in binding interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the tertiary amine group.
Dipropan-2-ylamine: A tertiary amine that can be used as a precursor in the synthesis of Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate.
4-Oxobutanoic acid: A compound with a similar ketone group but lacking the ester and amine functionalities.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
6946-52-7 |
|---|---|
Fórmula molecular |
C12H23NO3 |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
ethyl 4-[di(propan-2-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C12H23NO3/c1-6-16-12(15)8-7-11(14)13(9(2)3)10(4)5/h9-10H,6-8H2,1-5H3 |
Clave InChI |
JLXHGVNTDJZASX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(=O)N(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















